Thermochemical Stability: Direct Comparison of Enthalpy of Formation with 2,5-Dichloro-4-nitroaniline
In a direct experimental comparison, 2,6-dichloro-4-nitroaniline exhibits a measurably different standard molar enthalpy of formation in the gaseous phase at T=298.15 K compared to its positional isomer, 2,5-dichloro-4-nitroaniline. This difference is critical for process safety and energy balance calculations in large-scale synthesis [1].
| Evidence Dimension | Standard molar enthalpy of formation (ΔfH°m(g)) at T=298.15 K |
|---|---|
| Target Compound Data | -58.9 ± 1.8 kJ·mol⁻¹ |
| Comparator Or Baseline | 2,5-Dichloro-4-nitroaniline: -54.2 ± 1.7 kJ·mol⁻¹ |
| Quantified Difference | Absolute difference of ~4.7 kJ·mol⁻¹; 2,6-isomer is ~8.7% more negative (more thermodynamically stable) |
| Conditions | Rotating-bomb combustion calorimetry; values derived for the gaseous phase at p° = 0.1 MPa and T = 298.15 K. |
Why This Matters
This thermodynamic data is essential for engineers to accurately model reaction heat profiles, assess thermal runaway risks, and design safe, efficient, and scalable manufacturing processes.
- [1] Ribeiro da Silva, M. A. V., et al. 'Experimental thermochemical study of 2,5- and 2,6-dichloro-4-nitroanilines.' The Journal of Chemical Thermodynamics, vol. 41, no. 10, 2009, pp. 1074-1080. View Source
